molecular formula C9H15Cl B13197189 (1-Chloro-2-methylbut-3-en-2-yl)cyclobutane

(1-Chloro-2-methylbut-3-en-2-yl)cyclobutane

Cat. No.: B13197189
M. Wt: 158.67 g/mol
InChI Key: XLLIXTXXSKEDSQ-UHFFFAOYSA-N
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Description

(1-Chloro-2-methylbut-3-en-2-yl)cyclobutane is an organic compound characterized by a cyclobutane ring attached to a 1-chloro-2-methylbut-3-en-2-yl group

Synthetic Routes and Reaction Conditions:

    Alkylation Reaction: One common method to synthesize this compound involves the alkylation of cyclobutane with 1-chloro-2-methylbut-3-en-2-yl chloride in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.

    Cyclization Reaction: Another approach involves the cyclization of a suitable precursor, such as 1-chloro-2-methylbut-3-en-2-yl alcohol, using a cyclizing agent like phosphorus oxychloride. This reaction is performed under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions with reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, resulting in the replacement of the chlorine atom with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

(1-Chloro-2-methylbut-3-en-2-yl)cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (1-Chloro-2-methylbut-3-en-2-yl)cyclobutane depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism may involve interaction with cellular targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

    (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane: Similar structure but with a bromine atom instead of chlorine.

    (1-Chloro-2-methylbut-3-en-2-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.

    (1-Chloro-2-methylbut-3-en-2-yl)cyclohexane: Similar structure but with a cyclohexane ring instead of cyclobutane.

Uniqueness: (1-Chloro-2-methylbut-3-en-2-yl)cyclobutane is unique due to its specific ring size and the presence of a chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The cyclobutane ring introduces strain, making it more reactive in certain chemical transformations.

Properties

Molecular Formula

C9H15Cl

Molecular Weight

158.67 g/mol

IUPAC Name

(1-chloro-2-methylbut-3-en-2-yl)cyclobutane

InChI

InChI=1S/C9H15Cl/c1-3-9(2,7-10)8-5-4-6-8/h3,8H,1,4-7H2,2H3

InChI Key

XLLIXTXXSKEDSQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(C=C)C1CCC1

Origin of Product

United States

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